

# Application Note: Ac-Orn-Phe-Arg-AMC Tryptase Activity Assay Protocol

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tryptase is a serine protease that serves as a primary marker for mast cell activation, playing a crucial role in allergic and inflammatory responses. The quantification of tryptase activity is essential for studying mast cell biology and for the development of therapeutic inhibitors. This application note provides a detailed protocol for a sensitive and continuous fluorogenic assay to determine tryptase activity using the substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC).

The assay is based on the enzymatic cleavage of the peptide substrate by tryptase, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC liberation, measured by its fluorescence emission, is directly proportional to the tryptase activity. This protocol is suitable for purified enzyme preparations and can be adapted for inhibitor screening and kinetic analysis.

# **Principle of the Assay**

Tryptase cleaves the Arg-AMC bond in the **Ac-Orn-Phe-Arg-AMC** substrate. Upon cleavage, the AMC moiety is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence. The fluorescence intensity is monitored over time at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.



## **Data Presentation**

Table 1: Summary of Quantitative Data



Parameter	Value	Notes
Reagents		
Ac-Orn-Phe-Arg-AMC Stock	10 mM in DMSO	Store at -20°C, protected from light.
Recombinant Human Tryptase Stock	1 μg/μL in sterile water	Aliquot and store at -80°C.  Avoid repeated freeze-thaw cycles.
AMC Standard Stock	1 mM in DMSO	Store at -20°C, protected from light.
Leupeptin (Inhibitor) Stock	10 mM in sterile water	Store at -20°C.
Benzamidine (Inhibitor) Stock	1 M in sterile water	Store at room temperature.
Assay Conditions		
Final Substrate Concentration (Standard Assay)	100 μΜ	
Final Substrate Concentration (Kinetic Assay)	10 - 500 μM (serial dilution)	<del>-</del>
Final Enzyme Concentration	10-100 ng/well	Optimal concentration should be determined empirically.
Final Inhibitor Concentration (Controls)	Leupeptin: 10 μM, Benzamidine: 1 mM	
Assay Buffer	50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Brij-35	•
Total Assay Volume	100 μL	-
Incubation Temperature	37°C	•
Incubation Time	30-60 minutes (kinetic reading)	-
Instrumentation Settings		-
Instrument	Fluorescence plate reader	



Plate Type	Black, flat-bottom 96-well plate	_
Excitation Wavelength	380 nm	[1][2]
Emission Wavelength	460 nm	[1][2]
Read Mode	Kinetic	
Reading Interval	1 minute	_

# **Experimental Protocols Reagent Preparation**

- 1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35):
- Dissolve Tris base and NaCl in deionized water.
- Adjust the pH to 7.5 with HCl.
- Add Brij-35 and mix gently until dissolved.
- Store at 4°C.
- 1.2. Ac-Orn-Phe-Arg-AMC Substrate Stock Solution (10 mM):
- Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM.
- Aliquot and store at -20°C, protected from light.
- 1.3. Recombinant Human Tryptase Working Solution:
- Thaw the enzyme stock solution on ice.
- Dilute the enzyme to the desired final concentration in cold Assay Buffer immediately before use.
- 1.4. AMC Standard Stock Solution (1 mM):
- Dissolve AMC powder in DMSO to a final concentration of 1 mM.



• Aliquot and store at -20°C, protected from light.

#### 1.5. Inhibitor Stock Solutions:

• Prepare stock solutions of leupeptin (10 mM in water) and benzamidine (1 M in water).

### **AMC Standard Curve**

To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is essential.

- Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 50  $\mu$ M.
- Add 100 μL of each standard dilution to a well of a black 96-well plate.
- Include a blank control containing 100 μL of Assay Buffer.
- Measure the fluorescence at Ex/Em = 380/460 nm.
- Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
   The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation (µmol/min).

## **Tryptase Activity Assay Protocol (96-well plate format)**

- Prepare the plate: Add the following reagents to each well of a black 96-well plate:
  - Test Wells:
    - 50 μL of Assay Buffer
    - 10 μL of diluted Tryptase
  - Inhibitor Control Wells:
    - 40 μL of Assay Buffer
    - 10 μL of inhibitor solution (e.g., 100 μM leupeptin for a 10 μM final concentration)



- 10 μL of diluted Tryptase
- Substrate Blank (No Enzyme Control):
  - 60 μL of Assay Buffer
- Enzyme Blank (No Substrate Control):
  - 90 μL of Assay Buffer
  - 10 μL of diluted Tryptase
- Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction: Add 40 μL of a 250 μM working solution of the Ac-Orn-Phe-Arg-AMC substrate (prepared by diluting the 10 mM stock in Assay Buffer) to the test and inhibitor control wells to achieve a final concentration of 100 μM. For the substrate blank, add the substrate. For the enzyme blank, add 10 μL of Assay Buffer.
- Measure fluorescence: Immediately place the plate in a fluorescence plate reader preheated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every minute at Ex/Em = 380/460 nm.

## **Protocol for Determining Km and Vmax**

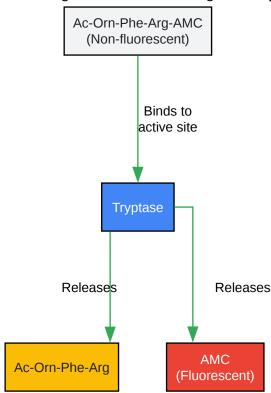
- Prepare substrate dilutions: Prepare a serial dilution of the Ac-Orn-Phe-Arg-AMC substrate
  in Assay Buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x
  Km. A suggested range to start with is 10 μM to 500 μM.
- Set up the assay: In a 96-well plate, for each substrate concentration, set up a reaction as
  described in the standard assay protocol, with a fixed, low concentration of tryptase.
- Measure initial velocities: Measure the fluorescence kinetically as described above.
- Data analysis:
  - For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.



- Convert the fluorescence rate (RFU/min) to the rate of product formation (μmol/min) using the slope from the AMC standard curve.
- Plot the initial velocities (V₀) against the substrate concentrations ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

## **Mandatory Visualizations**

Enzymatic Cleavage of Ac-Orn-Phe-Arg-AMC by Tryptase

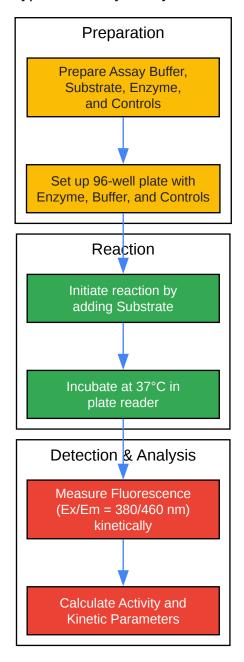


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Caption: Enzymatic reaction of tryptase with its fluorogenic substrate.



#### Tryptase Activity Assay Workflow



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### References

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   1MG) | Peptides | Proteomics | Products | MoBiTec a BIOZOL Brand [mobitec.com]
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